molecular formula C11H12ClN3O5 B044260 Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate CAS No. 119750-09-3

Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate

Cat. No.: B044260
CAS No.: 119750-09-3
M. Wt: 301.68 g/mol
InChI Key: IGYCEGYJFMGCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a methoxy group, and a nitrophenyl hydrazinylidene moiety

Preparation Methods

The synthesis of Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloro-2-oxoacetate with 4-methoxy-2-nitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction Setup: The reactants are dissolved in an appropriate solvent, such as ethanol or methanol.

    Reaction Conditions: The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours.

    Product Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its hydrazinylidene moiety is of particular interest in the design of enzyme inhibitors.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:

    Ethyl 2-chloro-2-(hydroxyimino)acetate: This compound has a similar chloro group but differs in the presence of a hydroxyimino group instead of the hydrazinylidene moiety.

    Ethyl 2-chloro-2-(4-methoxyphenyl)acetate: This compound lacks the nitro group and hydrazinylidene moiety, making it less complex in structure.

    Ethyl 2-chloro-2-(4-nitrophenyl)acetate: This compound contains a nitro group but lacks the methoxy and hydrazinylidene moieties.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Biological Activity

Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate, also known by its CAS number 119750-09-3, is a compound of significant interest in the fields of chemistry and medicinal research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

  • Molecular Formula : C₁₁H₁₂ClN₃O₄
  • Molecular Weight : 271.66 g/mol
  • CAS Number : 119750-09-3
  • Melting Point : 142–143 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's hydrazono group can form covalent bonds with nucleophilic sites on proteins, which may lead to modulation of their activity. Additionally, the methoxy group can undergo metabolic transformations, resulting in the formation of active metabolites that may enhance its therapeutic effects .

Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. For example, it has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group significantly contributes to its cytotoxic effects against cancer cells .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. It is utilized in research focusing on protein-ligand interactions and enzyme kinetics. The inhibition mechanism involves binding to specific enzymes, thereby altering their catalytic activity, which can be beneficial in drug development.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that this compound showed significant cytotoxicity against A431 (human epidermoid carcinoma) and HT29 (human colorectal adenocarcinoma) cell lines with IC50 values indicating potent activity .
  • Anti-inflammatory Effects : In a separate investigation, the compound was evaluated for anti-inflammatory properties, showing promising results in reducing inflammation markers in vitro .
  • Pharmaceutical Applications : The compound serves as an intermediate in the synthesis of various pharmaceuticals, including anticoagulants like apixaban. Its unique chemical structure makes it a valuable building block in medicinal chemistry .

Data Table: Summary of Biological Activity

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against cancer cell lines
Enzyme InhibitionModulation of enzyme activity
Anti-inflammatoryReduction of inflammation markers
Pharmaceutical UseIntermediate in synthesis of anticoagulants

Properties

IUPAC Name

ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O5/c1-3-20-11(16)10(12)14-13-8-5-4-7(19-2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYCEGYJFMGCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377041
Record name Ethyl chloro[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119750-09-3
Record name Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119750-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl chloro[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.